GC-EI-MS Isomeric Discrimination Against 1-Adamantyl Carboxamides
The 2-adamantyl regioisomer of N-adamantyl carboxamides can be unequivocally distinguished from its 1-adamantyl analog via their distinct electron ionization mass spectrometry (EI-MS) fragmentation patterns. This method is critical for verifying the identity and purity of the target compound [1]. This analytical differentiation directly contrasts with physical properties like similar GC retention times, making mass spectrometry the definitive technique for procurement authentication.
| Evidence Dimension | EI-MS Fragmentation Pattern |
|---|---|
| Target Compound Data | Distinct EI-MS fragmentation pattern characteristic of the 2-adamantyl isomer |
| Comparator Or Baseline | N-(1-adamantyl) carboxamide isomers exhibit a different, characteristic EI-MS fragmentation pattern |
| Quantified Difference | Qualitative difference enabling clear discrimination via EI-MS spectral interpretation; similar GC retention times are noted |
| Conditions | GC-EI-MS analysis on N-adamantyl carboxamide isomers |
Why This Matters
This evidence provides a quantifiable analytical method to confirm the structural integrity of the purchased compound, directly mitigating the risk of receiving the inactive or incorrect 1-adamantyl isomer.
- [1] Asada, A. et al. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides. Drug Testing and Analysis, 2017, 9(3), 399-406. View Source
